![molecular formula C19H13N5O2 B12621851 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione CAS No. 921754-24-7](/img/structure/B12621851.png)
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a pyridinyl diazenyl substituent, making it a unique and interesting molecule for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the diazenyl intermediate, which is then coupled with a quinazoline derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate. The reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the diazenyl group to an amine.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2), acetic acid, and reflux conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and atmospheric pressure.
Substitution: Sodium hydride (NaH), alkyl halides, and aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinazoline-2-carboxaldehyde derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Alkylated quinazoline derivatives.
科学的研究の応用
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
類似化合物との比較
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazoline-2,4(1H,3H)-dione: Known for its potent antibacterial activity.
3-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione: Exhibits significant α-glucosidase inhibitory activity.
Azo-4-(3H)quinazolinone derivatives: Used in the development of dyes and pigments with antimicrobial properties.
Uniqueness
3-{4-[(E)-(Pyridin-3-yl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione stands out due to its unique combination of a quinazoline core and a pyridinyl diazenyl substituent. This structural feature imparts distinct biological activities and makes it a versatile compound for various scientific applications. Its ability to inhibit tyrosine kinases and its potential as an antimicrobial agent further highlight its uniqueness compared to other similar compounds .
特性
CAS番号 |
921754-24-7 |
|---|---|
分子式 |
C19H13N5O2 |
分子量 |
343.3 g/mol |
IUPAC名 |
3-[4-(pyridin-3-yldiazenyl)phenyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C19H13N5O2/c25-18-16-5-1-2-6-17(16)21-19(26)24(18)15-9-7-13(8-10-15)22-23-14-4-3-11-20-12-14/h1-12H,(H,21,26) |
InChIキー |
SIOSZMSLJWJPDP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)N=NC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


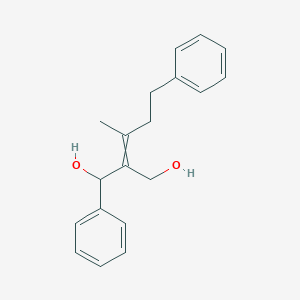
![Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate](/img/structure/B12621778.png)
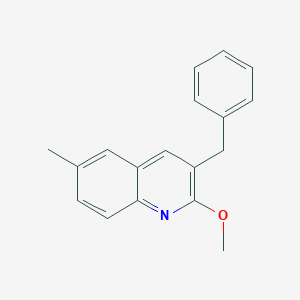
![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
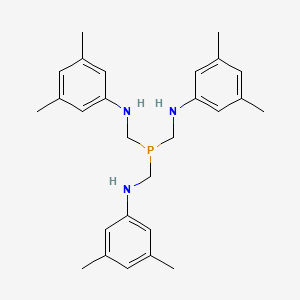
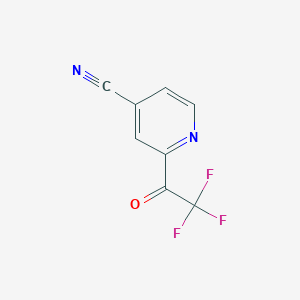
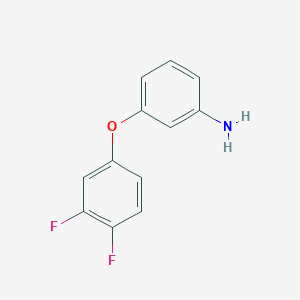

![4-[3-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzonitrile](/img/structure/B12621845.png)
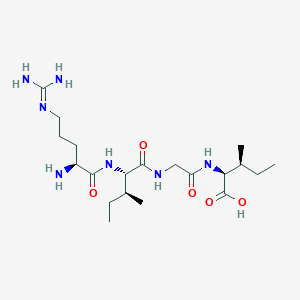

![2-Phenoxy-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621870.png)
